4-Methoxybiphenyl
Overview
Description
4-Methoxybiphenyl, also known as 4-Phenylanisole, is an organic compound with the molecular formula C₁₃H₁₂O. It is a derivative of biphenyl where a methoxy group is attached to one of the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
4-Methoxybiphenyl, also known as 4-Phenylanisole , is a chemical compound that is widely used in the chemistry field . .
Mode of Action
This compound is known to act as an inhibitor in radical polymerization monomers, such as acrylic monomers . The inhibiting action involves three main steps :
- The peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the inhibition of radical polymerization . This process prevents the formation of long oxygen−monomer copolymer chains, thereby reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor in radical polymerization . By preventing the formation of long oxygen−monomer copolymer chains, this compound can control the rate of polymerization and prevent potential safety risks associated with exothermic polymerization .
Biochemical Analysis
Biochemical Properties
4-Methoxybiphenyl plays a significant role in biochemical reactions, particularly in the preparation of biphenyl derivatives. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is known to interact with enzymes involved in the downregulation of VEGF protein secretion and telomerase-related gene expressions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes and alter metabolic activities within cells . These effects are essential for understanding how the compound can be used in therapeutic settings and its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various metabolites . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, and its impact on animal health depends on the dosage administered . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. The compound is known to be metabolized into hydroxylated derivatives, which can further participate in biochemical reactions . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for determining the compound’s bioavailability and its potential impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles within cells, influenced by targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
4-Methoxybiphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst and a base, typically sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent mixture of ethanol and water at temperatures ranging from 50 to 75°C .
Chemical Reactions Analysis
4-Methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxybiphenyl has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, ligands, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxybiphenyl can be compared with other similar compounds such as:
- 4-Phenyltoluene
- 4,4′-Dimethylbiphenyl
- 4,4′-Dimethoxybiphenyl
- 4-Bromoanisole
- 1-(4′-Methyl [1,1′-biphenyl]-4-yl)ethanone
- 4′-Bromoacetophenone
- 2-Phenyltoluene
- Phenylboronic acid
- 3,3′-Dimethylbiphenyl
- 4-Fluorobiphenyl
These compounds share structural similarities with this compound but differ in their substituents and specific applications. The presence of different functional groups can significantly alter their chemical reactivity and physical properties, making each compound unique in its own right.
Properties
IUPAC Name |
1-methoxy-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDYQUZYHZWTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060620 | |
Record name | 1,1'-Biphenyl, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White solid; [MSDSonline] | |
Record name | 4-Methoxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
157 °C AT 10 MM HG | |
Record name | 4-METHOXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, ETHANOL | |
Record name | 4-METHOXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0278 AT 100 °C/4 °C | |
Record name | 4-METHOXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000799 [mmHg] | |
Record name | 4-Methoxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PLATES FROM ALCOHOL | |
CAS No. |
613-37-6 | |
Record name | 4-Methoxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHOXYBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036WEA2OUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-METHOXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90 °C | |
Record name | 4-METHOXYBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methoxybiphenyl metabolized in the liver?
A1: this compound is primarily metabolized in the liver by cytochrome P-450 enzymes to 4-hydroxybiphenyl. [, ] This process is similar to the metabolism of biphenyl itself, although different cytochrome P-450 isoforms are involved depending on whether the substrate is biphenyl or this compound. []
Q2: What are the main conjugation pathways of 4-hydroxybiphenyl in the liver?
A2: Following its formation, 4-hydroxybiphenyl is conjugated primarily via two pathways: sulphation and glucuronidation. Sulphation acts as a high-affinity, low-capacity pathway, while glucuronidation acts as a low-affinity, high-capacity pathway. []
Q3: Does ascorbic acid affect the conjugation of 4-hydroxybiphenyl?
A3: Yes, high, non-physiological levels of ascorbic acid have been shown to inhibit sulphation of 4-hydroxybiphenyl in rat liver cells. Interestingly, this inhibition is accompanied by an increase in glucuronidation, suggesting a compensatory mechanism. []
Q4: Can microorganisms metabolize this compound?
A4: Yes, several fungi and actinomycetes have demonstrated the ability to O-demethylate this compound, a process analogous to mammalian metabolism. Aspergillus flavus ATCC 24741, in particular, has shown promising O-dealkylation activity towards various 4-alkoxybiphenyls. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.
Q6: How can the structure of this compound be confirmed?
A6: The structure of this compound can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information about the types and arrangement of atoms within the molecule. [, ]
Q7: Can you elaborate on the use of NMR in elucidating the structure of phenolic biphenyls like this compound?
A7: NMR techniques, particularly long-range HETCOR, 13C spin-lattice relaxation measurements, and NOE difference spectroscopy, are invaluable for distinguishing the positions of hydroxy and methoxy substituents on the biphenyl ring. This is particularly useful for studying isomers like 3-hydroxy-4-methoxybiphenyl. []
Q8: How does the structure of this compound affect its liquid crystalline properties?
A8: The presence of the methoxy group in this compound influences its liquid crystalline behavior. When incorporated into polymers, this compound can induce various mesophases depending on the polymer backbone, comonomers, and spacer length. [, , , , , ]
Q9: How does the length of the flexible spacer in polymers containing this compound affect their liquid crystalline behavior?
A9: Increasing the spacer length in polyacrylates with this compound side chains generally leads to a decrease in the glass transition temperature, eventually reaching a plateau. An odd-even effect is observed for clearing temperatures, with odd-numbered spacers showing slightly higher values. []
Q10: What is the impact of incorporating this compound into copolymers with other mesogenic units?
A10: Copolymerizing monomers containing this compound with other mesogenic units, such as cholesterol or 4-nitroazobenzene, can lead to interesting phase behavior. For example, copolymers with cholesterol units can exhibit a cholesteric phase over a wide composition range, even though the homopolymers display only smectic phases. [, ]
Q11: How does the molecular orientation of this compound units in polymer films affect their optical properties?
A11: The orientation of this compound units within a polymer film significantly impacts its optical anisotropy. Techniques like linearly polarized UV light irradiation can be used to induce axis-selective photo-crosslinking, leading to either in-plane or out-of-plane reorientation of the mesogens and ultimately influencing the film's birefringence. [, , ]
Q12: What are some common methods for synthesizing this compound?
A12: this compound can be synthesized through various methods, including: * Suzuki cross-coupling: This reaction involves coupling 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst and a base. [, , , , , , ] * Kumada coupling: This reaction involves the coupling of 4-chloroanisole or 4-bromoanisole with phenylmagnesium chloride, typically catalyzed by nickel complexes. []
Q13: What are the advantages of using heterogeneous catalysts in Suzuki coupling for this compound synthesis?
A13: Heterogeneous catalysts, such as Pd supported on various materials, offer advantages in terms of easier separation, recovery, and potential for reusability in Suzuki coupling reactions for this compound synthesis. [, , , ]
Q14: What is the role of the solvent in Suzuki cross-coupling reactions for this compound synthesis?
A14: The choice of solvent can significantly impact the efficiency of the Suzuki reaction. For example, using supercritical carbon dioxide with appropriate modifiers can lead to efficient continuous flow synthesis of this compound. [, ]
Q15: How does the shape of palladium nanocrystals influence their catalytic activity in Suzuki-Miyaura coupling reactions for this compound synthesis?
A15: The shape of palladium nanocrystals can significantly influence their catalytic activity in Suzuki-Miyaura coupling reactions. Studies show that cubic Pd nanocrystals with {100} facets exhibit superior activity compared to octahedral {111} counterparts. This difference is attributed to the facet-dependent leaching of Pd atoms, influenced by molecular oxygen, which is more efficient from {100} facets. [, ]
Q16: What are some challenges in understanding the shape sensitivity of palladium nanocrystal catalysts in Suzuki coupling?
A16: Understanding the shape sensitivity of palladium nanocrystals in Suzuki coupling is complex. Debate surrounds the heterogeneous or homogeneous nature of the reaction, with conflicting evidence for both surface-mediated and leached Pd-catalyzed mechanisms. Deciphering the role of leached Pd in relation to nanocrystal shape remains a key challenge. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.